Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, propan-2-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate , reflects its molecular architecture. Breaking down the nomenclature:
- Benzoate core : A benzene ring with a carboxylate ester group at position 1.
- 2-Chloro substituent : A chlorine atom at position 2 of the aromatic ring.
- 5-(Propan-2-yloxycarbothioylamino) : At position 5, a thiocarbamate group (N–C(=S)–O–) linked to a propan-2-yl (isopropyl) ether.
- 2-Propynyl ester : The carboxylate is esterified with a propynyl (propargyl) group, introducing terminal alkyne functionality.
The molecular formula is C₁₄H₁₈ClNO₃S , with a molecular weight of 315.8 g/mol . Structural features are confirmed via spectroscopic data:
A comparative analysis of molecular descriptors reveals consistency across databases, with PubChem CID 3000477 and EPA identifiers corroborating its chemical identity.
Historical Evolution in Heterocyclic Compound Research
The synthesis of this compound exemplifies advancements in heterocyclic functionalization. Early methodologies for benzoic acid derivatives focused on electrophilic aromatic substitution, but modern approaches prioritize regioselective modifications. Key steps in its synthesis include:
- Chlorination : Introduction of chlorine at position 2 via Friedel-Crafts or directed ortho-metallation .
- Thiocarbamate Formation : Reaction of the amino group with propan-2-yl thiochloroformate, yielding the thioxomethylamino moiety .
- Esterification : Propynyl alcohol reacts with the carboxyl group under Mitsunobu or Steglich conditions .
This pathway mirrors innovations in thiocarbamate chemistry, where steric and electronic effects are optimized to prevent side reactions .
Positional Isomerism and Functional Group Significance
The compound’s reactivity is governed by its functional group arrangement:
| Functional Group | Position | Role |
|---|---|---|
| Chlorine | 2 | Electron-withdrawing, directs electrophiles to para positions. |
| Thiocarbamate | 5 | Enhances nucleophilicity at nitrogen; participates in metal coordination. |
| Propynyl Ester | 1 | Alkyne group enables click chemistry (e.g., Huisgen cycloaddition). |
Positional isomerism studies reveal that alternative chlorine placements (e.g., 3- or 4-chloro) reduce steric compatibility with the thiocarbamate group, destabilizing the molecule . The 2-chloro configuration maximizes resonance stabilization between the chlorine and carboxylate, as evidenced by computational models .
Academic Relevance in Thiocarbamate Ester Chemistry
Thiocarbamate esters are pivotal in agrochemical and pharmaceutical research due to their bioisosteric properties. This compound’s hybrid structure—combining a benzoate core, thiocarbamate, and alkyne—offers unique reactivity:
- Supramolecular Applications : The thiocarbamate’s sulfur atom facilitates non-covalent interactions with transition metals, enabling catalytic applications .
- Click Chemistry : The propynyl ester serves as a substrate for copper-catalyzed azide-alkyne cycloaddition, a cornerstone of modular synthesis .
Recent crystallographic studies of analogous thiocarbamates (e.g., O,O'-diethyl N,N'-(p-phenylenedicarbonyl)bis(thiocarbamate)) highlight the structural rigidity imparted by cis–anti configurations, a feature likely shared by this compound .
Properties
CAS No. |
135839-77-9 |
|---|---|
Molecular Formula |
C14H14ClNO3S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
prop-2-ynyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H14ClNO3S/c1-4-7-18-13(17)11-8-10(5-6-12(11)15)16-14(20)19-9(2)3/h1,5-6,8-9H,7H2,2-3H3,(H,16,20) |
InChI Key |
KAVGIJXBJQWATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-chloro-5-amino-benzoic acid intermediate
Nitration and Reduction Route
Ortho-chlorobenzoic acid is nitrated using concentrated sulfuric acid and potassium nitrate at controlled temperatures (15–20 °C) to yield 2-chloro-5-nitrobenzoic acid. The nitro group is then reduced to the amino group using standard reducing agents (e.g., iron and hydrochloric acid or catalytic hydrogenation) to obtain 2-chloro-5-aminobenzoic acid with high purity and yield.Halogenation and Amination Route
Alternatively, 2-amino-5-iodobenzoic acid derivatives can be synthesized via diazotization of 2-amino-5-iodobenzoate followed by Sandmeyer-type reactions with cuprous chloride to introduce the chloro substituent at the 2-position.
Esterification with 2-propynyl alcohol
The carboxylic acid group of the substituted benzoic acid is esterified with 2-propynyl alcohol (propargyl alcohol) using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling agents such as DCC (dicyclohexylcarbodiimide) in anhydrous conditions.
The reaction is typically carried out under reflux with removal of water to drive the equilibrium toward ester formation. Purification is achieved by extraction and recrystallization.
Alternative methods include the use of acid chlorides derived from the benzoic acid intermediate, which are then reacted with 2-propynyl alcohol to form the ester more efficiently.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The nitration and reduction steps are well-documented with high selectivity for the 5-position substitution on the benzoic acid ring, minimizing side products.
The carbamothioylation step requires careful control of temperature and solvent to avoid decomposition of the thioxomethylamino group. Use of anhydrous conditions improves yield and purity.
Esterification efficiency is enhanced by converting the acid to its acid chloride intermediate prior to reaction with 2-propynyl alcohol, reducing reaction time and increasing yield.
Purification typically involves solvent extraction and recrystallization, with methylene chloride and ethanol being common solvents.
Overall yields for the multi-step synthesis can reach 70–90% depending on reaction scale and purification rigor.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in their ester substituents, which significantly affect molecular weight, stability, solubility, and biological interactions. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*Estimated based on analogs. †Calculated using atomic masses. ‡Assumed formula for 1-methylethyl ester.
Stability and Reactivity
- Hydrolytic Stability : The tert-butyl ester () is expected to exhibit superior stability in aqueous environments due to steric hindrance, whereas the 2-propynyl ester’s linear structure may render it more prone to hydrolysis .
- Thermal Stability : Cyclopropyl and tert-butyl esters () likely demonstrate higher thermal stability compared to ethyl or propynyl esters, as bulky groups reduce molecular mobility .
Biological Activity
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.
The synthesis of this compound typically involves multiple steps, including chlorination of benzoic acid, introduction of the thioxomethyl group, and esterification processes. Specific reagents such as thionyl chloride for chlorination and various solvents under controlled temperatures are essential for achieving high yields and purity.
Chemical Structure:
- Molecular Formula: C12H14ClNO3S
- CAS Number: 165549-77-9
The biological activity of benzoic acid derivatives often hinges on their ability to interact with specific molecular targets within biological systems. For this compound, the thioxomethylamino group is believed to facilitate binding to enzymes or receptors, influencing various biochemical pathways. This interaction may modulate enzyme activity or receptor signaling, which can lead to therapeutic effects.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The presence of the chloro and thioxomethyl groups enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens. Studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In experimental models, it has demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are crucial in conditions characterized by excessive inflammation, such as acute lung injury .
Analgesic Properties
Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound has shown potential analgesic effects. In rodent models, it has been observed to decrease pain responses in a dose-dependent manner. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in pain and inflammation pathways .
Pharmacokinetics
Understanding the pharmacokinetics of benzoic acid derivatives is essential for assessing their therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Maximum Plasma Concentration () | 0.57 ± 0.02 μg/mL |
| Time to Maximum Concentration () | 28.9 ± 1.1 min |
| Total Systemic Exposure (AUC) | 66.3 ± 1.0 μg min/mL |
| Elimination Half-Life () | 39.4 ± 3.9 min |
These parameters suggest that the compound has a relatively slow onset of action but maintains therapeutic levels for an extended period .
Case Studies
- Animal Model Studies : In a study involving Wistar rats treated with varying doses of the compound, significant reductions in nociceptive responses were observed compared to control groups treated with standard analgesics like acetylsalicylic acid (ASA). This indicates a favorable safety profile and reduced side effects associated with gastric mucosal damage .
- Inflammation Models : Another study assessed the compound's efficacy in reducing inflammation induced by lipopolysaccharide (LPS). Results showed marked decreases in inflammatory markers and improved physiological responses in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
